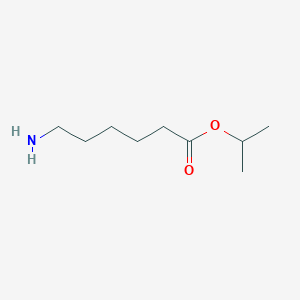
Isopropyl 6-aminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 6-aminohexanoate is an organic compound that belongs to the class of esters It is derived from 6-aminohexanoic acid and isopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 6-aminohexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 6-aminohexanoic acid and isopropanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 6-aminohexanol, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various reagents depending on the desired derivative.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid and isopropanol.
Reduction: 6-aminohexanol.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Isopropyl 6-aminohexanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of isopropyl 6-aminohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed, releasing 6-aminohexanoic acid, which can then participate in various biochemical pathways. The amino group in the compound can also interact with enzymes, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Isopropyl 6-aminohexanoate can be compared with similar compounds such as:
Ethyl 6-aminohexanoate: Another ester of 6-aminohexanoic acid, but with ethanol instead of isopropanol.
6-aminohexanoic acid: The parent compound, which lacks the ester group and has different chemical properties.
Aminocaproic acid: A derivative and analogue of the amino acid lysine, used in medical applications for its antifibrinolytic properties.
This compound is unique due to its specific ester linkage with isopropanol, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
propan-2-yl 6-aminohexanoate |
InChI |
InChI=1S/C9H19NO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7,10H2,1-2H3 |
Clé InChI |
GGKHBURSQUYOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



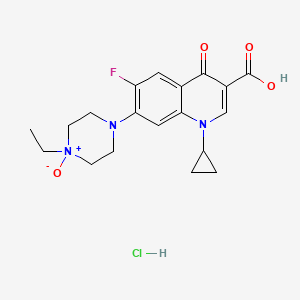
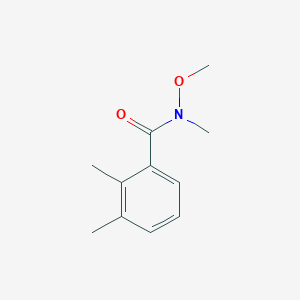
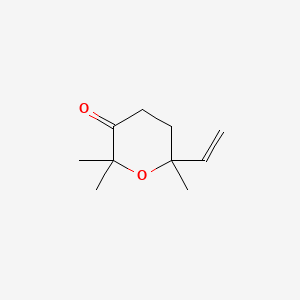
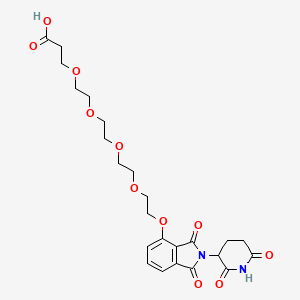


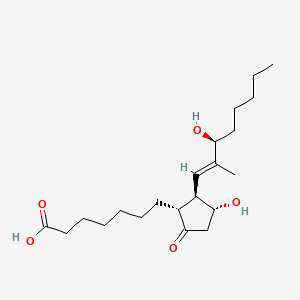
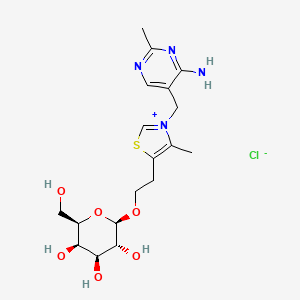

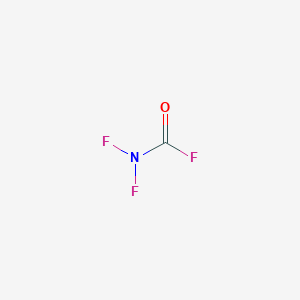

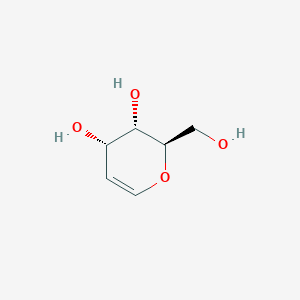
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
